Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-
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Overview
Description
ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a chloro group attached to the ethanamine backbone, along with a 4-chlorophenylmethylene group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- typically involves the reaction of ethanamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce simpler amines.
Scientific Research Applications
ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- involves its interaction with specific molecular targets. The chloro group and the phenylmethylene moiety play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-chloro-N,N-dimethyl-
- 2-Chloroethylamine
- 2-Chloro-N-ethylethanamine
Uniqueness
ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is unique due to the presence of both chloro and phenylmethylene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59414-48-1 |
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Molecular Formula |
C9H9Cl2N |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
N-(2-chloroethyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C9H9Cl2N/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,7H,5-6H2 |
InChI Key |
VZVWQYUYEHMBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NCCCl)Cl |
Origin of Product |
United States |
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